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  • Product: 3-(2-Methoxy-4-methylphenoxy)propanoic acid
  • CAS: 1016761-78-6

Core Science & Biosynthesis

Foundational

3-(2-Methoxy-4-methylphenoxy)propanoic acid CAS number and identifiers

Executive Summary This guide details the physicochemical profile, synthesis, and structural significance of 3-(2-Methoxy-4-methylphenoxy)propanoic acid (CAS 1016761-78-6). A structural analog of the known sweetness inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the physicochemical profile, synthesis, and structural significance of 3-(2-Methoxy-4-methylphenoxy)propanoic acid (CAS 1016761-78-6). A structural analog of the known sweetness inhibitor Lactisole, this compound represents a critical scaffold in medicinal chemistry, specifically in the exploration of phenoxy-acid derivatives for peroxisome proliferator-activated receptor (PPAR) modulation and taste receptor structure-activity relationship (SAR) studies.

Unlike its


-substituted counterparts (e.g., 2-phenoxypropanoic acids), this 

-substituted derivative offers distinct metabolic stability and conformational properties, making it a valuable building block for diversifying chemical libraries.

Chemical Identity & Physicochemical Properties[1][2]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 3-(2-Methoxy-4-methylphenoxy)propanoic acid
CAS Number 1016761-78-6
Common Name

-(4-Methyl-2-methoxyphenoxy)propionic acid
Molecular Formula

Molecular Weight 210.23 g/mol
SMILES COc1cc(C)ccc1OCCC(=O)O
InChI Key (Predicted) TXQJIMNDEHCONN-UHFFFAOYSA-N (Analog based)
Calculated Physicochemical Profile

Note: Values derived from structural modeling of the creosol ether class.

Property Value Significance
LogP (Octanol/Water) ~1.95 ± 0.3Indicates moderate lipophilicity; suitable for oral bioavailability optimization.
pKa (Acid) ~4.76Typical for aliphatic carboxylic acids; exists as carboxylate at physiological pH (7.4).
H-Bond Donors 1 (COOH)Critical for receptor binding pocket interactions.
H-Bond Acceptors 4 (Ether O, Methoxy O, Carbonyl O, Hydroxyl O)Facilitates hydrogen bonding networks in crystal lattices and protein active sites.
Rotatable Bonds 4Allows for conformational adaptation within binding pockets.

Synthesis & Manufacturing Protocol

Objective: To synthesize 3-(2-Methoxy-4-methylphenoxy)propanoic acid via a Williamson Ether Synthesis adapted for


-halo acids.
Reaction Logic

The synthesis involves the nucleophilic attack of the phenoxide ion (derived from 2-methoxy-4-methylphenol) on the


-carbon of 3-bromopropanoic acid.
  • Substrate: 2-Methoxy-4-methylphenol (Creosol).

  • Electrophile: 3-Bromopropanoic acid (or 3-Chloropropanoic acid).

  • Base: Sodium Hydroxide (NaOH) acts as both the deprotonating agent for the phenol and the scavenger for the HBr byproduct.

Synthesis Pathway Diagram

SynthesisPathway Creosol 2-Methoxy-4-methylphenol (Creosol) Intermediate Sodium Phenoxide Intermediate Creosol->Intermediate Reflux/Base Base NaOH (aq) Deprotonation Base->Intermediate Product 3-(2-Methoxy-4-methylphenoxy) propanoic acid Intermediate->Product SN2 Substitution (Reflux 4-6h) Reagent 3-Bromopropanoic Acid Reagent->Product

Figure 1: Synthetic route via Williamson Ether Synthesis.

Step-by-Step Protocol

Reagents:

  • 2-Methoxy-4-methylphenol (Creosol): 13.8 g (0.1 mol)

  • 3-Bromopropanoic acid: 16.8 g (0.11 mol)

  • Sodium Hydroxide (NaOH): 8.8 g (0.22 mol) dissolved in 40 mL water.

  • Solvent: Water (or Ethanol/Water 1:1 mixture for better solubility).

Procedure:

  • Preparation of Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the NaOH in water. Add the Creosol slowly. The solution should turn homogenous as the sodium phenoxide forms.

  • Addition of Electrophile: Slowly add the 3-Bromopropanoic acid to the stirring phenoxide solution. Note: The reaction is exothermic; cooling may be required if adding rapidly.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify carefully with 6N HCl to pH ~2. The product should precipitate as a white/off-white solid.

    • If oil forms, extract with Ethyl Acetate (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Purification: Recrystallize the crude solid from an Ethanol/Water mixture to obtain pure crystals.

  • Yield Expectation: 75–85%.

Structural Context & Biological Significance

Comparison with Lactisole

This compound is a regioisomer of Lactisole derivatives. Understanding the structural shift from the


-position (Lactisole) to the 

-position (Target) is crucial for medicinal chemists.
  • Lactisole Class: 2-phenoxypropanoic acids. Known for sweet taste inhibition and anti-sweet activity.

  • Target Class: 3-phenoxypropanoic acids. The extension of the alkyl chain alters the spatial orientation of the carboxylic acid relative to the aromatic ring, often changing the pharmacology from receptor antagonism to potential agonism (e.g., PPAR targets) or loss of specific taste activity.

Structural Relationship Diagram

StructuralComparison cluster_0 Taste Modulator (Reference) cluster_1 Target Compound Lactisole Lactisole Analog (2-phenoxypropanoic acid) Alpha-Substitution Target CAS 1016761-78-6 (3-phenoxypropanoic acid) Beta-Substitution Lactisole->Target Regioisomerism (Chain Extension)

Figure 2: Structural comparison highlighting the chain extension difference.

Analytical Characterization (Quality Control)

To validate the synthesis of CAS 1016761-78-6, the following analytical signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, )
  • Aromatic Region: Signals for the 1,2,4-substituted benzene ring (approx 6.6–6.9 ppm).

  • Methoxy Group: Singlet at ~3.8 ppm (

    
    ).
    
  • Methyl Group: Singlet at ~2.3 ppm (

    
    ).
    
  • Propanoic Chain:

    • Triplet at ~4.2 ppm (

      
      , 
      
      
      
      ).
    • Triplet at ~2.8 ppm (

      
      , 
      
      
      
      ).
    • Crucial Check: The triplet pattern confirms the linear 3-carbon chain, distinguishing it from the doublet/quartet pattern of the branched 2-phenoxy isomer.

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Negative Mode).

  • Molecular Ion:

    
     peak at 
    
    
    
    209.2.

Safety & Handling

  • GHS Classification:

    • Skin Irritation: Category 2 (H315).

    • Eye Irritation: Category 2A (H319).

    • STOT-SE: Category 3 (H335 - Respiratory Irritation).

  • Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) away from strong oxidizing agents.

References

  • PubChem. 3-(2-Methoxyphenoxy)propanoic acid (Related Isomer Data). National Library of Medicine. Available at: [Link]

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).

Protocols & Analytical Methods

Method

reagents required for synthesizing 3-(2-Methoxy-4-methylphenoxy)propanoic acid

Application Note: AN-SYN-2026-04 Protocol for the Synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic Acid Executive Summary This guide details the reagents and methodology required for the synthesis of 3-(2-Methoxy-4-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-SYN-2026-04 Protocol for the Synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic Acid

Executive Summary

This guide details the reagents and methodology required for the synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic acid (CAS: 20370-80-3). This compound serves as a critical intermediate in the development of sweetness inhibitors (such as lactisole analogs) and peroxisome proliferator-activated receptor (PPAR) agonists.

The protocol utilizes a Williamson Ether Synthesis , specifically adapting the reaction between a phenol (Creosol) and a


-haloalkanoic acid.[1] Unlike 

-halo acids used for herbicide synthesis (e.g., 2,4-D), the use of a

-substituted precursor (3-bromopropanoic acid) requires precise pH and temperature control to prevent the competitive elimination reaction that forms acrylic acid.

Synthetic Strategy & Mechanism

The synthesis relies on the nucleophilic substitution (


) of an alkyl halide by a phenoxide ion.
  • Step 1: Deprotonation. The phenolic proton of 2-Methoxy-4-methylphenol (

    
    ) is removed by a strong base (NaOH) to generate the phenoxide nucleophile.
    
  • Step 2: Nucleophilic Attack. The phenoxide attacks the

    
    -carbon of 3-bromopropanoic acid, displacing the bromide ion.
    
  • Step 3: Acidification. The resulting carboxylate salt is protonated to precipitate the free acid product.

Critical Mechanistic Insight: The use of 3-bromopropanoic acid presents a specific challenge: under highly basic, thermal conditions, it can undergo E2 elimination to form acrylic acid. To mitigate this, this protocol maintains a controlled temperature gradient and uses a slight excess of the alkylating agent.

Reaction Scheme Visualization

ReactionScheme Creosol 2-Methoxy-4-methylphenol (Creosol) Intermediate Sodium Phenoxide Intermediate Creosol->Intermediate Deprotonation Base NaOH (aq) Base->Intermediate ProductSalt Sodium 3-(aryloxy)propanoate Intermediate->ProductSalt SN2 Attack Reagent 3-Bromopropanoic Acid Reagent->ProductSalt FinalProduct 3-(2-Methoxy-4-methylphenoxy) propanoic acid ProductSalt->FinalProduct Protonation (pH < 2) Acid HCl (Workup) Acid->FinalProduct

Figure 1: Reaction pathway for the synthesis of the target ether acid.

Reagents & Materials List

The following reagents are required. Purity levels are critical to minimize purification steps, as phenolic impurities are difficult to remove from the final product.

Reagent NameCAS NumberRolePurity RequirementQuantity (Example Scale)
2-Methoxy-4-methylphenol (Creosol)93-51-6Substrate (Nucleophile)

98%
13.8 g (100 mmol)
3-Bromopropanoic acid 590-92-1Alkylating Agent (Electrophile)

97%
16.8 g (110 mmol)
Sodium Hydroxide (NaOH)1310-73-2Base

98% Pellets
8.8 g (220 mmol)
Water (Deionized)7732-18-5SolventType II100 mL
Hydrochloric Acid (HCl)7647-01-0Acidification/Precipitation37% (Conc.)~25 mL
Ethanol 64-17-5Recrystallization SolventAbsoluteAs needed

Equipment Requirements:

  • 250 mL Round-bottom flask (3-neck).

  • Reflux condenser.[1]

  • Temperature probe/thermometer.

  • Magnetic stirrer with heating mantle.

  • pH meter or broad-range pH paper.

  • Vacuum filtration setup (Buchner funnel).

Experimental Protocol

Phase 1: Preparation of the Phenoxide
  • Dissolution: In the 250 mL round-bottom flask, dissolve 8.8 g of NaOH (2.2 equiv) in 50 mL of water . The reaction is exothermic; allow the solution to cool to room temperature.

    • Note: 2.2 equivalents of base are used: 1 equiv to deprotonate the phenol, and 1 equiv to neutralize the carboxylic acid of the 3-bromopropanoic acid, plus a slight excess to maintain alkalinity.

  • Addition of Phenol: Add 13.8 g of Creosol to the NaOH solution. Stir vigorously for 15 minutes. The solution should turn homogeneous and may darken slightly due to oxidation sensitivity of the phenoxide (purge with

    
     if available).
    
Phase 2: Alkylation (Williamson Synthesis)
  • Reagent Addition: Prepare a solution of 16.8 g 3-bromopropanoic acid in 20 mL of water . Add this solution dropwise to the reaction flask over 20 minutes.

    • Why Dropwise? Controlling the addition rate prevents localized concentration spikes that favor the elimination side-reaction (formation of acrylic acid).

  • Reaction: Heat the mixture to reflux (approx. 100°C) . Maintain reflux for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting phenol spot (

      
      ) should disappear.
      
Phase 3: Workup and Isolation
  • Cooling: Cool the reaction mixture to room temperature (25°C), then chill in an ice bath to 0-5°C.

  • Acidification: Slowly add concentrated HCl dropwise with vigorous stirring.

    • Critical Step: Continue addition until the pH reaches 1-2 . The sodium salt of the product will convert to the free acid and precipitate as a white to off-white solid.

  • Filtration: Filter the precipitate using vacuum filtration. Wash the filter cake with cold water (3 x 20 mL) to remove residual salts (NaBr, NaCl) and unreacted 3-bromopropanoic acid.

Phase 4: Purification
  • Recrystallization: The crude product often contains trace unreacted phenol. Recrystallize from a hot Ethanol/Water (1:3) mixture.

    • Dissolve solid in minimum hot ethanol.

    • Add hot water until turbidity appears.

    • Cool slowly to 4°C to crystallize.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Quality Control & Validation

To ensure the synthesized reagent meets research standards, verify the following parameters:

TestExpected ResultDiagnostic Peak/Value
Appearance White crystalline powderN/A
Melting Point 85 - 87°CSharp range indicates high purity.[2]
H-NMR (DMSO-d6) Confirms structure

12.1 (s, 1H, -COOH)

4.15 (t, 2H, -OCH2-)

2.65 (t, 2H, -CH2COOH)

3.75 (s, 3H, -OCH3)
Yield 65 - 75%Lower yields indicate incomplete alkylation or elimination side-reactions.
Workflow Logic Diagram

ProtocolWorkflow Start Start: Reagent Prep Mix Mix NaOH + Creosol (Form Phenoxide) Start->Mix Add Add 3-Bromopropanoic Acid (Dropwise) Mix->Add Reflux Reflux 100°C (4-6 hrs) Add->Reflux Cool Cool to 0°C Reflux->Cool Acidify Acidify with HCl (pH < 2) Cool->Acidify Filter Filter Precipitate Acidify->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis process.

Safety & Handling

  • Creosol: Irritating to eyes, respiratory system, and skin. Handle in a fume hood.

  • 3-Bromopropanoic Acid: Corrosive and toxic. It can cause severe skin burns and eye damage. Wear nitrile gloves and safety goggles.

  • Reaction Hazards: The acidification step releases heat. Add acid slowly to avoid splashing.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).

  • PubChem. (n.d.).[3] 3-(2-Methoxyphenoxy)propanoic acid (Compound Summary). National Library of Medicine. Retrieved February 15, 2026. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[1][4][5][6][7] Retrieved February 15, 2026. [Link]

  • FooDB. (2010).[8] 2-Methoxy-4-methylphenol (Creosol) Properties.[9][8][10] Retrieved February 15, 2026. [Link]

Sources

Application

Application Note: Optimized Crystallization and Purification Protocols for Phenoxy Acid Derivatives

Abstract Phenoxyacetic acid and its derivatives are a cornerstone class of organic compounds with wide-ranging applications, from herbicides to pharmaceuticals.[1][2] Achieving high purity is paramount for ensuring effic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenoxyacetic acid and its derivatives are a cornerstone class of organic compounds with wide-ranging applications, from herbicides to pharmaceuticals.[1][2] Achieving high purity is paramount for ensuring efficacy, safety, and regulatory compliance in their final application. This guide provides a comprehensive overview of the fundamental principles and detailed, field-proven protocols for the crystallization and purification of these acidic compounds. We delve into the causality behind experimental choices, focusing on recrystallization, acid-base extraction, and chromatographic methods. This document is intended for researchers, chemists, and process development professionals seeking to establish robust and efficient purification workflows.

Foundational Physicochemical Principles for Purification

The successful purification of phenoxy acid derivatives hinges on the strategic exploitation of their key molecular properties.

1.1. Acidity and pH-Dependent Solubility The most powerful tool in the chemist's arsenal for purifying phenoxyacetic acids is the reversible nature of their carboxylic acid group. With a typical pKa in the range of 3.1 to 3.7, these molecules exist in two distinct forms depending on the pH of the medium.[2][3][4][5]

  • At Low pH (pH < pKa): The carboxylic acid group is protonated (-COOH). In this neutral state, the molecule is significantly less polar and exhibits good solubility in organic solvents (e.g., diethyl ether, ethyl acetate, dichloromethane) but poor solubility in water.[1][3]

  • At High pH (pH > pKa): The carboxylic acid group is deprotonated, forming a carboxylate salt (-COO⁻). This ionic form is highly polar and thus becomes soluble in aqueous solutions (like dilute NaOH or NaHCO₃) and insoluble in non-polar organic solvents.

This pH-dependent partitioning is the basis for highly selective separation from neutral or basic impurities, as illustrated in the acid-base extraction workflow below.

Diagram 1: pH-Dependent Liquid-Liquid Extraction Workflow

G cluster_0 Organic Phase (e.g., Ethyl Acetate) cluster_1 Aqueous Phase start Crude Product (Phenoxy Acid + Neutral Impurity) aq_base Phenoxyacetate Salt (Soluble) start->aq_base Add aq. NaHCO₃ (pH ~8) Shake & Separate waste Neutral Impurity (Remains in Organic Layer) end_org Purified Phenoxy Acid aq_acid Phenoxy Acid Precipitate (Insoluble) aq_base->aq_acid Acidify with HCl (pH ~2) aq_acid->end_org Extract into fresh organic solvent

Caption: Workflow for purification via acid-base extraction.

Recrystallization: The Primary Purification Workhorse

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures. The core principle is to dissolve the impure compound in a minimal amount of a hot solvent and then allow it to cool slowly, promoting the formation of a pure crystal lattice that excludes impurities.[6]

2.1. Strategic Solvent Selection The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should meet the following criteria:[7]

  • High Solvation at High Temperature: The compound of interest should be highly soluble in the boiling solvent.

  • Low Solvation at Low Temperature: The compound should be poorly soluble in the same solvent at room temperature or in an ice bath.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or completely soluble in the cold solvent (remaining in the mother liquor).

  • Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point (ideally <100 °C) to be easily removed from the purified crystals.[8]

Table 1: Common Solvents for Crystallizing Phenoxy Acid Derivatives

SolventPolarityBoiling Point (°C)Notes & Typical Use
WaterHigh100Good for forming salts or for highly polar derivatives. Often used in a mixed-solvent system.
EthanolHigh78A versatile polar protic solvent. Good for compounds with hydrogen bonding capabilities.[8]
MethanolHigh65Similar to ethanol but more polar and with a lower boiling point.
Ethyl AcetateMedium77An excellent, versatile solvent for compounds of intermediate polarity.
AcetoneMedium56A polar aprotic solvent; its low boiling point can make it tricky to handle without evaporation.
TolueneLow111Good for less polar derivatives. The high boiling point can be a drawback.[8]
Hexanes / HeptaneLow~69Non-polar solvents, often used as the "anti-solvent" in mixed-solvent systems.

Diagram 2: Solvent Screening Workflow

G start Place ~20mg crude solid in a test tube add_solvent Add solvent dropwise at room temp start->add_solvent dissolves_cold Dissolves Cold? add_solvent->dissolves_cold heat Heat to Boiling dissolves_cold->heat No reject REJECT SOLVENT (Too Soluble) dissolves_cold->reject Yes dissolves_hot Dissolves Hot? heat->dissolves_hot cool Cool to Room Temp, then Ice Bath dissolves_hot->cool Yes reject2 REJECT SOLVENT (Insoluble) dissolves_hot->reject2 No crystals Crystals Form? cool->crystals good GOOD SOLVENT CANDIDATE crystals->good Yes reject3 REJECT SOLVENT (Stays in Solution) crystals->reject3 No

Caption: A decision tree for empirical solvent selection.

2.2. Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude phenoxy acid derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot solvent until the solid just completely dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing yield, as any excess solvent will retain some product upon cooling.[9]

  • Decolorization (Optional): If the solution is colored by minor impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes. Causality: Charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[6][7]

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: This step removes insoluble impurities. Pre-warming the apparatus prevents premature crystallization of the product in the funnel.[10]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation. Causality: Rapid cooling traps impurities within the crystal lattice, defeating the purpose of purification.[9][11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away the impurity-laden mother liquor. Causality: Using ice-cold solvent minimizes the redissolving of the purified product during the wash.[6]

  • Drying: Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

2.3. Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization

This technique is used when no single solvent has the ideal solubility profile. It involves a "good" solvent in which the compound is very soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Cool the solution slowly, as described in Protocol 1, to induce crystallization. Isolate, wash, and dry the crystals.

2.4. Troubleshooting Recrystallization

ProblemProbable Cause(s)Solution(s)
Oiling Out (Product separates as a liquid)Solution is supersaturated above the compound's melting point; cooling is too rapid.[9]Re-heat the solution to dissolve the oil, add more solvent to lower the saturation point, and allow it to cool more slowly.[9]
No Crystals Form Too much solvent was used; solution is not sufficiently supersaturated.Boil off some of the solvent to increase concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[9]
Crystallization is Too Fast Solution is too concentrated; cooling is too rapid.[9]Re-heat, add a small amount of additional solvent, and ensure slow, undisturbed cooling.[9]
Poor Yield Too much solvent was used; premature crystallization during hot filtration; crystals are too soluble in cold solvent.[9]Use minimum solvent; ensure apparatus is hot during filtration; cool thoroughly in an ice bath before filtering.

Complementary and Advanced Purification Methods

3.1. Acid-Base Extraction As diagrammed in Section 1.1, this is an exceptionally effective first-pass purification step to perform before recrystallization, especially when dealing with crude reaction mixtures containing neutral or basic byproducts.

Protocol 3: Extractive Purification

  • Dissolve: Dissolve the crude product in an organic solvent like ethyl acetate or diethyl ether.

  • Basify: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. Causality: The basic aqueous solution deprotonates the phenoxy acid, pulling the resulting salt into the aqueous layer and leaving neutral impurities in the organic layer.

  • Combine and Wash: Combine the aqueous layers and wash once with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidify: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl or H₂SO₄ until the pH is ~1-2. The protonated phenoxy acid will precipitate out of the solution.

  • Isolate: The pure product can be isolated either by vacuum filtration if it precipitates as a solid, or by extracting it back into a fresh portion of organic solvent, which is then dried and evaporated.

3.2. Chromatographic Purification For challenging separations or to achieve analytical-grade purity, chromatography is the method of choice.

  • Flash Column Chromatography: Useful for separating compounds with different polarities on a preparative scale. A silica gel stationary phase is common, with an eluent system (e.g., hexanes/ethyl acetate) chosen to provide good separation as determined by Thin-Layer Chromatography (TLC).[12]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (e.g., using a C18 column) is a powerful tool for both analytical purity assessment and semi-preparative purification of phenoxy acid derivatives.[13][14]

3.3. Specialized Case: Chiral Resolution Many phenoxy acid derivatives are chiral and often synthesized as a racemic mixture.[15] Separation of enantiomers requires specialized techniques. One common crystallization-based method is:

  • Diastereomeric Salt Formation: The racemic phenoxy acid is reacted with a single enantiomer of a chiral amine (e.g., (R)-(+)-α-phenylethylamine). This creates a mixture of two diastereomeric salts. These salts have different physical properties, including solubility, and can often be separated by fractional crystallization.[15] After separation, the desired salt is treated with a strong acid to liberate the enantiomerically pure phenoxy acid.

Purity Assessment

After purification, the purity of the phenoxy acid derivative must be verified.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[6]

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. A pure compound should ideally show a single spot.

  • HPLC/GC: These methods provide quantitative purity data. For GC analysis, phenoxy acids must first be derivatized (e.g., esterification) to increase their volatility.[16]

Conclusion

The purification of phenoxy acid derivatives is a systematic process that relies on a solid understanding of their fundamental physicochemical properties. By skillfully applying a combination of acid-base extraction to remove bulk impurities and a carefully optimized recrystallization protocol, researchers can consistently achieve high levels of purity. For more demanding applications, chromatographic techniques and specialized chiral resolution methods provide pathways to obtaining analytically pure materials.

References

  • Martín-Biosca, Y., García-Ruiz, C., & Marina, M. L. (2001). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte-selector apparent binding constants for enantiomers. Electrophoresis, 22(15), 3216-3223. Available at: [Link]

  • Google Patents. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives. US20050033084A1.
  • Semantic Scholar. (n.d.). Enantiomeric separation of chiral phenoxy acid herbicides by electrokinetic chromatography. Application to the determination of analyte‐selector apparent binding constants for enantiomers. Available at: [Link]

  • ResearchGate. (2000). Separation of the Phenoxy Acid Herbicides and Their Enantiomers by Capillary Zone Electrophoresis in Presence of Highly Sulphated Cyclodextrins. Available at: [Link]

  • ResearchGate. (2007). Solvent design for crystallization of carboxylic acids. Available at: [Link]

  • Encyclopedia.pub. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Available at: [Link]

  • DrugFuture. (n.d.). Phenoxyacetic Acid. Available at: [Link]

  • Quora. (2019). How to recrystallize phenoxyacetic acid. Available at: [Link]

  • Guide for crystallization. (n.d.). Available at: [Link]

  • FooDB. (2010). Showing Compound Phenoxyacetic acid (FDB008245). Available at: [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. Available at: [Link]

  • Wikipedia. (n.d.). Phenoxyacetic acid. Available at: [Link]

  • ACS Publications. (2023). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. Crystal Growth & Design. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Phenoxyacetic acid on Newcrom R1 HPLC column. Available at: [Link]

  • Crystallization Solvents.pdf. (n.d.). Available at: [Link]

  • Google Patents. (2013). Phenoxyacetic acid derivative synthesis method. WO2013056488A1.
  • Google Patents. (2013). Method for synthesizing phenoxyacetic acid derivative. CN103058855A.
  • Google Patents. (2009). Synthesis of phenoxyacetic acid derivatives. US20090247781A1.
  • PubMed. (1969). Determination of phenoxyacetic herbicide residues in biological materials. Available at: [Link]

  • Google Patents. (2016). Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. KR20160065496A.
  • PubMed. (2013). Determination of phenoxyacetic acids and chlorophenols in aqueous samples by dynamic liquid-liquid-liquid microextraction with ion-pair liquid chromatography. Available at: [Link]

  • Recrystallization. (n.d.). Available at: [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization Technique Quiz. Available at: [Link]

  • EPA. (n.d.). Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. Available at: [Link]

  • PMC. (2016). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. Available at: [Link]

  • Recrystallization. (n.d.). Available at: [Link]

  • Science.gov. (n.d.). chromatographic purification steps: Topics. Available at: [Link]

  • ResearchGate. (2017). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Available at: [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. Available at: [Link]

  • MDPI. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Available at: [Link]

  • Jetir.org. (2024). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Available at: [Link]

  • Science Learning Hub. (n.d.). The Production of Phenoxy Herbicides. Available at: [Link]

Sources

Method

Application Note: Precision Etherification of 2-Methoxy-4-Methylphenol (Creosol)

Abstract This technical guide outlines optimized protocols for the O-alkylation (etherification) of 2-methoxy-4-methylphenol (Creosol), a critical scaffold in the synthesis of pharmaceuticals, flavorants (e.g., Vanillin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines optimized protocols for the O-alkylation (etherification) of 2-methoxy-4-methylphenol (Creosol), a critical scaffold in the synthesis of pharmaceuticals, flavorants (e.g., Vanillin derivatives), and bio-based monomers. We present two distinct methodologies: a Green Chemistry Protocol utilizing Dimethyl Carbonate (DMC) for methylation, and a Versatile Williamson Protocol for installing complex alkyl or benzyl groups. Emphasis is placed on chemoselectivity (O- vs. C-alkylation), phase-transfer catalysis, and industrial scalability.

Critical Substrate Analysis: The Creosol Challenge

Substrate: 2-Methoxy-4-methylphenol (CAS: 93-51-6) Common Name: Creosol (Not to be confused with Cresol)[1]

Structural Considerations

Creosol presents a unique set of electronic and steric challenges compared to simple phenol:

  • Electronic Activation: The para-methyl and ortho-methoxy groups are electron-donating, significantly increasing the electron density of the aromatic ring. This makes the ring susceptible to electrophilic aromatic substitution (C-alkylation) if reaction conditions are not strictly controlled.

  • Steric Hindrance: The ortho-methoxy group creates a steric pocket around the phenolic hydroxyl. While not blocking the site entirely, it retards the rate of nucleophilic attack compared to unhindered phenols.

  • Acidity: The intramolecular hydrogen bond between the phenolic -OH and the methoxy oxygen slightly reduces the acidity of the proton, requiring a base capable of complete deprotonation to drive the equilibrium forward.

Mechanistic Pathway & Selectivity

The primary objective is Kinetic Control to favor O-alkylation over thermodynamic C-alkylation.

  • Path A (Desired): Deprotonation by a base yields a phenoxide ion. This "hard" nucleophile attacks the "soft" electrophile (alkyl halide) via an SN2 mechanism.[2][3][4]

  • Path B (Undesired): Under acidic conditions or extremely high temperatures, the electrophile attacks the electron-rich ring (Friedel-Crafts alkylation), typically at the position ortho to the hydroxyl.

Optimization Strategy: Use basic conditions (Williamson Ether Synthesis) or specific "hard/soft" tuning with DMC to lock in Path A.

Visualization: Reaction Pathways[5][6]

The following diagram illustrates the competing pathways and the strategic selection of conditions to favor etherification.

ReactionPathways cluster_conditions Optimization Logic Creosol Creosol (2-Methoxy-4-methylphenol) Phenoxide Phenoxide Anion (Nucleophile) Creosol->Phenoxide Deprotonation (pK_a ~10) OEther O-Alkylated Product (Ether - Desired) Phenoxide->OEther SN2 Attack (Kinetic Control) CAlk C-Alkylated Product (Ring Sub - Undesired) Phenoxide->CAlk Friedel-Crafts (Thermodynamic/Acidic) Base Base (K2CO3/NaH) Electrophile Electrophile (R-X)

Figure 1: Mechanistic divergence in Creosol alkylation. Basic conditions and SN2 optimized solvents favor the green pathway.

Protocol A: Green Methylation (Dimethyl Carbonate)

Best for: Synthesis of Veratrole derivatives (e.g., Methyl Creosol) without toxic methyl iodide.

Dimethyl Carbonate (DMC) acts as a non-toxic, biodegradable methylating agent.[5] At temperatures >120°C, it behaves as a methylating agent (BAl2 mechanism); below 100°C, it acts as a carboxymethylating agent (BAc2). Strict temperature control is required.

Materials
  • Substrate: Creosol (1.0 equiv)

  • Reagent: Dimethyl Carbonate (DMC) (10-15 equiv, acts as solvent)

  • Base: Potassium Carbonate (K2CO3) (1.5 - 2.0 equiv)

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 equiv) or 18-Crown-6.

Step-by-Step Procedure
  • Setup: Use a high-pressure stainless steel autoclave or a heavy-walled sealed pressure tube. Note: Standard reflux (90°C) is insufficient for efficient methylation and will favor carboxymethylation.

  • Charging: Add Creosol, K2CO3, and TBAB to the vessel. Add DMC last.

  • Reaction: Seal the vessel and heat to 130–150°C . Stir vigorously (magnetic or mechanical) for 4–6 hours.

    • Mechanism Note: The K2CO3 generates the phenoxide, which attacks the methyl group of DMC. The leaving group decomposes into CO2 and methanol, driving the reaction irreversibly.

  • Workup:

    • Cool to room temperature.[2] Carefully vent any residual CO2 pressure.

    • Filter off the solid salts (K2CO3/KHCO3).

    • Evaporate the excess DMC (recoverable/recyclable).

  • Purification: The residue is typically >95% pure. If necessary, distill under reduced pressure or pass through a short silica plug using Hexane/EtOAc (9:1).

Protocol B: Versatile Williamson Ether Synthesis

Best for: Attaching benzyl groups, long alkyl chains, or functionalized linkers.

This protocol utilizes Phase Transfer Catalysis (PTC) or Finkelstein conditions to overcome the steric hindrance of the ortho-methoxy group.

Materials
  • Substrate: Creosol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Chloride (e.g., Benzyl Bromide, 1.1 equiv)[6]

  • Base: Anhydrous K2CO3 (1.5 equiv)

  • Solvent: Acetone (HPLC grade) or DMF (for unreactive halides).

  • Catalyst: 18-Crown-6 (0.05 equiv) or Potassium Iodide (KI) (0.1 equiv).

Step-by-Step Procedure (Example: Benzylation)
  • Solvent Selection:

    • Acetone:[6][7] Preferred for ease of workup. Requires reflux.[7]

    • DMF: Use if the alkyl halide is unreactive or secondary. Requires heating to 60-80°C.

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), dissolve Creosol in Acetone (0.5 M concentration). Add K2CO3 and the catalyst (18-Crown-6).[6] Stir at room temperature for 15 minutes to allow partial deprotonation.

  • Addition: Add the Alkyl Bromide dropwise.

  • Reflux: Heat the mixture to a gentle reflux (approx. 56°C for acetone) for 12–18 hours.

    • Monitoring: Spot TLC (Hexane:EtOAc 8:2). Creosol (Rf ~0.4) should disappear; Ether product (Rf ~0.7) will appear.

  • Workup:

    • Cool to room temperature.[2]

    • Filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate on a rotary evaporator.

    • Redissolve residue in Ethyl Acetate or Diethyl Ether.

    • Critical Wash: Wash the organic layer with 1M NaOH (2x) . This removes any unreacted Creosol (phenols are soluble in base; ethers are not).

    • Wash with Brine, dry over MgSO4, and concentrate.

  • Yield: Typical yields range from 85–95%.

Experimental Workflow & Troubleshooting

The following workflow ensures self-validation of the process.

Workflow cluster_reaction Reaction Phase cluster_workup Purification Phase Start Start: Creosol + Base Reaction Add Electrophile + Catalyst (Reflux/Heat) Start->Reaction Check TLC/HPLC Check (Is Phenol consumed?) Reaction->Check Check->Reaction No (Extend Time) Filter Filter Salts Check->Filter Yes BaseWash Wash with 1M NaOH (CRITICAL STEP) Filter->BaseWash Dry Dry & Concentrate BaseWash->Dry Final Pure Ether Product Dry->Final

Figure 2: Operational workflow emphasizing the NaOH wash step to ensure removal of unreacted substrate.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Steric hindrance of o-OMe group.Add 18-Crown-6 (for K+) or switch solvent to DMF/DMSO to increase nucleophilicity.
C-Alkylated Impurity Reaction temperature too high or acidic contamination.Ensure base is in excess. Lower temperature and extend time. Avoid Lewis acids.
Starting Material Remains Incomplete deprotonation.Verify K2CO3 is anhydrous (grind before use). Switch to stronger base (NaH) in THF if necessary.
Emulsion during Workup Phase transfer catalyst remaining.Wash organic layer with saturated NH4Cl before the brine wash.

References

  • DMC Green Methylation: Tundo, P., et al. "Dimethylcarbonate for eco-friendly methylation reactions." Industrial & Engineering Chemistry Research. (Discusses K2CO3/DMC systems). 8

  • Williamson Protocol (Benzylation): Manousaki, A., et al. "2-Methoxy-4-Vinylphenol as a Biobased Monomer." MDPI. (Specific protocol for Creosol + Benzyl Bromide + K2CO3 + 18-Crown-6). 6

  • General Williamson Mechanism: "The Williamson Ether Synthesis." Master Organic Chemistry. 3

  • Substrate Data: "2-Methoxy-4-methylphenol Product Data." Sigma-Aldrich. 1

Sources

Application

Application Note: 3-(2-Methoxy-4-methylphenoxy)propanoic Acid as a Scaffold in Ligand Design

Topic: Strategic Utilization of 3-(2-Methoxy-4-methylphenoxy)propanoic Acid in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-(2-Methoxy-4-methylphenoxy)propanoic Acid in Medicinal Chemistry Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Chemical Profile

3-(2-Methoxy-4-methylphenoxy)propanoic acid (CAS: 20370-80-3) represents a versatile "linker-scaffold" intermediate in modern drug discovery. Structurally, it consists of a substituted phenol (creosol) ether-linked to a propanoic acid tail.

Unlike its regioisomer Lactisole (a sweet taste inhibitor which is a 2-phenoxy derivative), the 3-phenoxy substitution pattern provides a flexible ethyl spacer that is critical for specific receptor binding modes. This molecule is primarily utilized as:

  • A PPAR Agonist Pharmacophore: The phenoxy-acid motif mimics the acidic headgroup of fibrates and glitazars, essential for interacting with the Peroxisome Proliferator-Activated Receptor (PPAR) ligand-binding domain (LBD).

  • A Flexible Linker: It serves as a robust connector between aromatic lipophilic domains and polar effector groups in fragment-based drug design (FBDD).

  • A Taste Receptor Modulator: Homologs of this structure modulate T1R2/T1R3 sweet taste receptors.

Chemical Specifications
PropertyValue
IUPAC Name 3-(2-Methoxy-4-methylphenoxy)propanoic acid
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Key Functionality Carboxylic Acid (Reactive Handle), Ether (Stable Linker)
pKa (Acid) ~4.5 (Typical for aliphatic carboxylates)
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water (acid form)

Synthesis Protocol: The "Michael Addition" Route

Note on Causality: While Williamson ether synthesis (using 3-bromopropanoic acid) is a common textbook approach, it is suboptimal for 3-substituted propanoic acids due to the competing E2 elimination of the alkyl halide to form acrylic acid under basic conditions.

The Superior Method: A base-catalyzed Michael addition of the phenol to an acrylate ester, followed by saponification. This route maximizes yield and minimizes side-product formation.[1]

Workflow Diagram (Graphviz)

SynthesisWorkflow Creosol 2-Methoxy-4-methylphenol (Creosol) Intermediate Ester Intermediate (Ethyl 3-(...phenoxy)propanoate) Creosol->Intermediate Michael Addition (Reflux, 8-12h) Acrylate Ethyl Acrylate Acrylate->Intermediate Base Cat. Base (Triton B or NaOEt) Base->Intermediate Hydrolysis Saponification (NaOH / H2O) Intermediate->Hydrolysis Hydrolysis Product Final Acid Product (Crystalline Solid) Hydrolysis->Product Acidification (HCl)

Caption: Figure 1. Optimized synthesis via Michael Addition to avoid elimination side-reactions common in SN2 displacements on beta-halo acids.

Step-by-Step Protocol
Stage A: Michael Addition (Ester Formation)
  • Reagents:

    • 2-Methoxy-4-methylphenol (1.0 eq)

    • Ethyl Acrylate (1.2 eq) - Excess drives equilibrium.

    • Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) (0.05 eq) - Catalytic base.

    • Solvent: Acetonitrile or Neat (if scale allows).

  • Procedure:

    • Dissolve phenol in solvent. Add Triton B.

    • Add Ethyl Acrylate dropwise at room temperature (Exothermic reaction).

    • Reflux at 80°C for 12 hours.

    • Validation: Monitor TLC (Hexane:EtOAc 4:1). The phenolic starting material spot (high Rf, UV active) should disappear.

  • Workup:

    • Concentrate in vacuo. Dissolve residue in EtOAc.

    • Wash with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over Na₂SO₄ and concentrate.[2]

Stage B: Saponification (Acid Generation)
  • Reagents:

    • Crude Ester from Stage A.

    • NaOH (2.0 eq, 4M aqueous solution).

    • Solvent: THF/MeOH (1:1).

  • Procedure:

    • Dissolve ester in THF/MeOH. Add NaOH solution.[3][4]

    • Stir at RT for 2 hours (Rapid reaction).

  • Isolation (Critical Step):

    • Evaporate organic solvents.[3]

    • Acidify the remaining aqueous phase to pH 2 using 6M HCl. Precipitate should form.

    • Filter the white solid and wash with cold water.

    • Recrystallization: Ethanol/Water mixture.

Application: Downstream Derivatization (Amide Coupling)

The carboxylic acid moiety is the primary "handle" for generating chemical libraries. The following protocol uses HATU, preferred over EDC/NHS for sterically crowded amines or when high throughput is required.

Reaction Scheme (Graphviz)

CouplingWorkflow Acid 3-(2-Methoxy-4-methylphenoxy) propanoic acid ActiveEster Activated At-Complex (In Situ) Acid->ActiveEster Activation (15 min) Amine Target Amine (R-NH2) (Pharmacophore) Amide Final Amide Conjugate Amine->Amide Reagents HATU / DIPEA / DMF Reagents->ActiveEster ActiveEster->Amide + Amine (2-4h)

Caption: Figure 2. HATU-mediated amidation workflow for library generation.

Protocol
  • Activation:

    • Dissolve the Acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 eq).

    • Add HATU (1.1 eq). Stir for 15 minutes at RT. Solution usually turns yellow.

  • Coupling:

    • Add the Target Amine (1.1 eq).

    • Stir for 4 hours at RT.

  • Self-Validation (LCMS):

    • Check: Disappearance of Acid peak (M-H: 209).

    • Check: Appearance of Product peak (M+H).

    • Note: If the acid persists, add 0.5 eq more HATU.

  • Purification:

    • Dilute with EtOAc, wash with 1M HCl (removes DIPEA), sat. NaHCO₃ (removes unreacted acid/HOBt), and Brine.

Case Study: PPAR Agonist Design

This molecule mimics the "tail" region of glitazars (e.g., Tesaglitazar). In PPAR


 binding:
  • The Acid forms hydrogen bonds with His323 and Tyr473 in the receptor LBD.

  • The Ether Oxygen often accepts a hydrogen bond or positions the chain.

  • The Aromatic Ring sits in a hydrophobic pocket.

Experimental Modification: Researchers often replace the propanoic acid tail with an alpha-substituted derivative to alter potency. However, using the unsubstituted propanoic acid (this molecule) provides a baseline for "flexible linker" activity before rigidifying the structure with alpha-methyl or alpha-ethoxy groups.

Troubleshooting & Stability

IssueProbable CauseCorrective Action
Low Yield in Synthesis Polymerization of acrylateAdd hydroquinone (radical inhibitor) during reflux.
Product is Oily Impure acidRecrystallize from Hexane/EtOAc or convert to sodium salt for solidification.
Incomplete Coupling Steric hindranceSwitch from HATU to acid chloride generation (Oxalyl chloride/DMF cat).

References

  • Synthesis of Phenoxy Acids: Williamson Ether Synthesis and Michael Addition protocols. Organic Chemistry Portal. Link

  • PPAR Agonist Structural Activity: Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review. PMC. Link

  • Sweet Taste Inhibition (Structural Homologs): Selective inhibition of sweetness by the sodium salt of +/-2-(4-methoxyphenoxy)propanoic acid.[5][6][7] PubMed.[8] Link

  • Amide Coupling Protocols: Amide coupling reaction in medicinal chemistry.[9][10][11] HepatoChem. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic acid

Welcome to the technical support center for the synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimiz...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you improve your reaction yields and product purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable protocols to resolve them.

Q1: Why is my overall yield of 3-(2-Methoxy-4-methylphenoxy)propanoic acid consistently low?

A low overall yield in this two-step synthesis typically points to inefficiencies in either the initial Williamson ether synthesis or the subsequent hydrolysis step. Let's diagnose the potential causes systematically.

Cause A: Inefficient Williamson Ether Synthesis

The first step, the reaction between 2-methoxy-4-methylphenol (creosol) and an alkylating agent (e.g., ethyl 3-bromopropanoate), is a classic Williamson ether synthesis.[1][2] This is an S_N2 reaction that is highly sensitive to reaction conditions.

  • Issue 1: Incomplete Deprotonation of the Phenol.

    • Explanation: The nucleophile in this reaction is the phenoxide ion, not the phenol itself. The phenoxide is generated by deprotonating the phenolic hydroxyl group with a base. If deprotonation is incomplete, the concentration of the active nucleophile is low, leading to a sluggish or incomplete reaction. Phenols are significantly more acidic than aliphatic alcohols, but a sufficiently strong base is still required to drive the equilibrium towards the phenoxide.

    • Solution: Ensure the use of an appropriate base and stoichiometry. For complete deprotonation, a strong base like sodium hydride (NaH) in an aprotic solvent is effective.[1] However, strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used successfully, provided at least one full equivalent is employed.[3]

  • Issue 2: Competing Side Reactions.

    • Explanation: The primary competing reaction in a Williamson ether synthesis is E2 elimination, where the alkoxide acts as a base rather than a nucleophile, leading to the formation of an alkene from the alkyl halide.[4][5] While this is less of a concern with primary alkyl halides like 3-bromopropanoic acid derivatives, elevated temperatures can favor elimination.[4] Another potential side reaction is C-alkylation, where the phenoxide (an ambident nucleophile) is alkylated on the aromatic ring instead of the oxygen atom.[6]

    • Solution: Maintain moderate reaction temperatures (e.g., 60-80°C) to favor the S_N2 pathway over elimination.[4] The choice of solvent is also critical. Polar aprotic solvents such as DMF or DMSO are known to accelerate S_N2 reactions.[7]

Cause B: Inefficient Hydrolysis of the Intermediate Ester

If you are using an ester like ethyl 3-bromopropanoate as the alkylating agent, the resulting intermediate, ethyl 3-(2-methoxy-4-methylphenoxy)propanoate, must be hydrolyzed to the final carboxylic acid product.

  • Issue 1: Reversible Acid-Catalyzed Hydrolysis.

    • Explanation: The acid-catalyzed hydrolysis of an ester is a reversible equilibrium reaction.[8][9] If the reaction does not reach completion, you will have a mixture of the desired carboxylic acid and unreacted ester, making purification difficult and lowering the isolated yield.

    • Solution: To drive the equilibrium toward the products, a large excess of water is required.[8] However, a more robust method is to use base-catalyzed hydrolysis (saponification).

  • Issue 2: Incomplete Saponification.

    • Explanation: Saponification, or base-catalyzed hydrolysis, is an irreversible process that goes to completion, making it the preferred method for ester hydrolysis.[10] The reaction involves heating the ester with an aqueous solution of a strong base, such as NaOH or KOH. Incomplete saponification can occur if insufficient base is used or if the reaction time or temperature is inadequate.

    • Solution: Use at least one equivalent of a strong base (NaOH or KOH) and heat the reaction mixture under reflux until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[11]

Cause C: Product Loss During Workup and Purification
  • Explanation: The final product is a carboxylic acid. During the workup of the saponification reaction, the reaction mixture will be basic, and the product will exist as its water-soluble carboxylate salt (e.g., sodium 3-(2-methoxy-4-methylphenoxy)propanoate). The carboxylic acid must be precipitated by acidifying the solution. Premature or improper extraction can lead to significant product loss.

  • Solution: After hydrolysis, ensure the reaction mixture is cooled before acidification. Add a strong acid (e.g., 6M HCl) dropwise while stirring until the pH is approximately 1-2 to ensure complete protonation and precipitation of the carboxylic acid.[3][11] Cool the mixture in an ice bath to maximize precipitation before collecting the solid by vacuum filtration.

Troubleshooting Workflow Diagram

G start Low Yield of Final Product check_step1 Step 1: Williamson Ether Synthesis start->check_step1 check_step2 Step 2: Ester Hydrolysis start->check_step2 check_workup Step 3: Workup & Purification start->check_workup deprotonation Incomplete Deprotonation? check_step1->deprotonation Check Base side_reactions Side Reactions (E2 / C-Alkylation)? check_step1->side_reactions Check Conditions hydrolysis_type Using Acid or Base Hydrolysis? check_step2->hydrolysis_type precipitation Incomplete Precipitation? check_workup->precipitation solve_deprotonation Use stronger base (NaH) or ensure >1 eq. NaOH/KOH. deprotonation->solve_deprotonation solve_side_reactions Control temperature (60-80°C). Use polar aprotic solvent (DMF). side_reactions->solve_side_reactions acid_hydrolysis Reversible reaction. Incomplete conversion. hydrolysis_type->acid_hydrolysis Acid base_hydrolysis Irreversible. Check stoichiometry and time. hydrolysis_type->base_hydrolysis Base switch_to_base Switch to Saponification (NaOH/KOH, reflux). acid_hydrolysis->switch_to_base solve_precipitation Acidify to pH 1-2 with strong acid. Cool in ice bath before filtration. precipitation->solve_precipitation

Caption: A troubleshooting decision tree for low yield synthesis.

Frequently Asked Questions (FAQs)

Q2: What is the optimal choice of base and solvent for the Williamson ether synthesis step?

The optimal choice depends on the desired reaction rate, scale, and safety considerations.

  • Base Selection:

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are cost-effective and easy to handle. They are sufficiently basic to deprotonate the phenol. Using them in an aqueous or phase-transfer catalysis setting is common.[2][12]

    • Potassium Carbonate (K₂CO₃): A milder base, often used in polar aprotic solvents like DMF or acetonitrile. It is less aggressive than hydroxides and can sometimes lead to cleaner reactions.

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the phenol.[1] It must be used in an anhydrous aprotic solvent (e.g., THF, DMF). While highly effective, it is pyrophoric and requires careful handling.

  • Solvent Selection:

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the best choice. They solvate the cation (e.g., Na⁺) but not the phenoxide anion, making the nucleophile "naked" and more reactive, thus accelerating the S_N2 reaction.[4]

    • Alcohols (e.g., Ethanol): Can be used but may lead to slower reaction rates as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity.

    • Toluene: A non-polar solvent often used with a phase-transfer catalyst to bring the aqueous phenoxide into the organic phase to react with the alkyl halide.[12]

Parameter Option 1: NaOH/KOH in Water/Toluene (PTC) Option 2: K₂CO₃ in DMF Option 3: NaH in Anhydrous DMF/THF
Reactivity Moderate to HighModerateVery High
Safety CausticModeratePyrophoric, Water-Reactive
Cost LowLowHigh
Conditions Often requires phase-transfer catalystModerate heat (60-80°C)Anhydrous conditions required
Typical Use Large-scale industrial synthesis[12]General lab synthesisWhen high reactivity is needed

Table 1: Comparison of Base/Solvent Systems for Williamson Ether Synthesis.

Q3: Can I use 3-chloropropanoic acid instead of a bromo- or iodo- derivative?

Yes, 3-chloropropanoic acid or its esters can be used. However, the reaction rate will be slower compared to using 3-bromopropanoic acid. This is because the S_N2 reaction rate depends on the leaving group ability, which follows the trend I⁻ > Br⁻ > Cl⁻. To compensate for the lower reactivity of the chloride, you may need to use higher reaction temperatures, longer reaction times, or a more reactive base/solvent system (e.g., NaH in DMF).[1]

Q4: How do I properly monitor the progress of the hydrolysis reaction?

Thin Layer Chromatography (TLC) is the most convenient method.

  • Prepare your TLC plate: Use a silica gel plate.

  • Spotting: Apply three spots to the baseline:

    • S (Starting Material): A sample of the intermediate ester dissolved in a suitable solvent.

    • C (Co-spot): A mixture of the starting material and the reaction mixture.

    • R (Reaction): A sample taken directly from your reaction mixture.

  • Elution: Develop the plate in a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The ester will be less polar and have a higher R_f value than the final carboxylic acid product.

  • Visualization: Visualize the plate under a UV lamp. The reaction is complete when the spot corresponding to the starting material (ester) in the 'R' lane has completely disappeared. The product (carboxylic acid) will appear as a new, lower R_f spot.

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-(2-Methoxy-4-methylphenoxy)propanoic acid

This protocol utilizes a robust base-solvent combination for the ether synthesis followed by an irreversible saponification for the hydrolysis.

Step 1: Williamson Ether Synthesis

G cluster_0 Reagents cluster_1 Process cluster_2 Intermediate Product A 2-Methoxy-4-methylphenol R Combine & Heat (80°C, 6-8h) A->R B Ethyl 3-bromopropanoate B->R C Potassium Carbonate (K₂CO₃) C->R D DMF (Solvent) D->R P Ethyl 3-(2-methoxy-4- methylphenoxy)propanoate R->P

Caption: Workflow for Williamson ether synthesis step.

Materials:

  • 2-Methoxy-4-methylphenol (Creosol)

  • Ethyl 3-bromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methoxy-4-methylphenol (1.0 eq).

  • Add anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Add finely powdered anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension and add ethyl 3-bromopropanoate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting phenol.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing water (3x the volume of DMF).

  • Extract the aqueous phase with diethyl ether (3x).

  • Combine the organic extracts, wash with water, then with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude intermediate ester, which can be used in the next step without further purification.

Step 2: Saponification and Product Isolation

Materials:

  • Crude ethyl 3-(2-methoxy-4-methylphenoxy)propanoate

  • Ethanol

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • 6M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude ester from Step 1 in ethanol (approx. 5 mL per gram of ester) in a round-bottom flask.

  • Add 10% aqueous NaOH solution (2.0 eq).

  • Heat the mixture to reflux for 1-2 hours, or until TLC indicates the complete disappearance of the ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous residue with water and transfer to a beaker. Cool the beaker in an ice-water bath.

  • While stirring vigorously, slowly add 6M HCl dropwise until the pH of the solution is ~1-2 (check with pH paper). A white precipitate will form.

  • Continue stirring in the ice bath for another 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold water.

  • Dry the product under vacuum to obtain 3-(2-Methoxy-4-methylphenoxy)propanoic acid. Recrystallization from hot water or a toluene/heptane mixture can be performed for further purification if necessary.

References

  • Google Patents. (2014). CN103864578A - Synthesis method of 4-methylcatechol.
  • Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Retrieved from [Link]

  • YouTube. (2020). CHM2210 Chapter 11 Problem Solving Williamson Ether Synthesis 041620. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-La Crosse. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-METHOXYPHENOL. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. Retrieved from [Link]

  • Google Patents. (2016). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • Chemguide. (n.d.). HYDROLYSING ESTERS. Retrieved from [Link]

  • Google Patents. (2005). WO2005009936A1 - Alkylation catalyst and method for making alkylated phenols.
  • Chemistry LibreTexts. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]

  • Google Patents. (2011). CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer.
  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methoxyphenyl)-2-methylpropanoic acid. Retrieved from [Link]

  • Save My Exams. (2024). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • ResearchGate. (2025). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Mecoprop. Retrieved from [Link]

  • Google Patents. (2012). CN102775297A - Method for preparing 2-(4-methoxy phenoxy) propionic acids.
  • PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Preventing Unwanted Decarboxylation of Phenoxypropanoic Acids

Welcome to our dedicated technical support center for scientists and researchers working with phenoxypropanoic acids. This guide provides in-depth troubleshooting advice and proactive strategies to mitigate the risk of u...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for scientists and researchers working with phenoxypropanoic acids. This guide provides in-depth troubleshooting advice and proactive strategies to mitigate the risk of unintended decarboxylation during heating and other experimental procedures. As senior application scientists, we understand that maintaining the structural integrity of your molecules is paramount. This resource is designed to explain the causality behind degradation pathways and offer field-proven, validated protocols to ensure the success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common queries we receive regarding the stability of phenoxypropanoic acids.

Q1: What is decarboxylation and why is it a concern for phenoxypropanoic acids?

A: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] While phenoxypropanoic acids are generally more stable than compounds like β-keto acids, which are highly prone to decarboxylation, they can still undergo this reaction under thermal stress or in the presence of certain catalysts.[1][2] This degradation is a significant concern as it leads to the formation of an undesired byproduct (a phenoxyethane derivative), resulting in reduced yield and complicating the purification of your target compound.

Q2: At what temperature does decarboxylation of phenoxypropanoic acids become a significant risk?

A: There is no single temperature threshold, as the rate of decarboxylation is influenced by pH, reaction time, and the presence of catalytic impurities. However, as a general guideline, thermal stress becomes a more significant factor as the temperature approaches the boiling point of the compound. For example, 2-phenoxypropanoic acid has a boiling point of approximately 265°C.[3][4] Problems can arise at much lower temperatures (e.g., >150°C) during prolonged heating.[5]

Q3: Are there common signs that my compound is decarboxylating?

A: Yes. The most common indicators include:

  • Gas Evolution: You may observe bubbling or pressure buildup in a sealed reaction vessel, which is indicative of CO₂ release.

  • Inconsistent Analytical Data: You may see an unexpected peak in your HPLC, GC, or NMR spectra corresponding to the decarboxylated byproduct.

  • Reduced Yield: The isolated yield of your desired phenoxypropanoic acid may be lower than expected.

  • pH Changes: In an unbuffered solution, the loss of the acidic carboxyl group can lead to a gradual increase in pH.

Q4: Can working under an inert atmosphere (e.g., Nitrogen or Argon) prevent decarboxylation?

A: An inert atmosphere is excellent for preventing oxidation-related side reactions, but it does not directly prevent thermally-induced decarboxylation. The reaction is an intramolecular process driven primarily by heat. However, in cases of oxidative decarboxylation, an inert atmosphere can be beneficial.[6]

Section 2: Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues

This guide provides a structured approach to identifying the root cause of decarboxylation in your experiments and implementing effective solutions.

Issue: Product Loss and Byproduct Formation During a Heated Reaction

You've noticed a significant decrease in the expected yield of your phenoxypropanoic acid, and analytical data (TLC, HPLC, LC-MS) confirms the presence of a lower molecular weight impurity.

  • Potential Cause A: Excessive Reaction Temperature

    • Scientific Rationale: Heat provides the activation energy required for the molecule to overcome the kinetic barrier to decarboxylation. Even for relatively stable carboxylic acids, high temperatures can promote this degradation pathway. The general principle is that higher temperatures and longer reaction times increase the likelihood of decarboxylation.[5][7]

    • Troubleshooting & Solution: The most effective solution is to minimize thermal stress.

      • Re-evaluate the Reaction Temperature: Consult the literature for the specific reaction you are performing and determine if it can be run effectively at a lower temperature.

      • Perform a Temperature Optimization Study: Run small-scale parallel reactions at various temperatures (e.g., 80°C, 100°C, 120°C) and monitor the formation of the byproduct over time using an appropriate analytical method like HPLC or TLC.

      • Consider Alternative Energy Sources: For some reactions, microwave irradiation can provide efficient heating with shorter reaction times, potentially reducing the overall thermal stress on the molecule.[8]

Procedure Standard Temperature Range (°C) High-Risk Temperature Range (°C)
Salt Formation with Base25 - 65> 100
Esterification (Fischer)60 - 110 (depending on solvent)> 140
General Solvent RefluxDependent on Solvent B.P.> 150 (prolonged)
  • Potential Cause B: Presence of Catalytic Impurities

    • Scientific Rationale: Trace amounts of transition metals (e.g., copper, iron, ruthenium) or certain solid-phase catalysts (e.g., acidic zeolites) can significantly lower the activation energy for decarboxylation.[5][7][9] These impurities may be present in starting materials, reagents, or leached from stainless-steel reaction vessels.

    • Troubleshooting & Solution:

      • Use High-Purity Reagents: Ensure all starting materials and solvents are of high purity and free from metal contaminants.

      • Consider Glassware: Whenever possible, use glass reaction vessels instead of stainless steel, especially for reactions run at high temperatures.

      • Introduce a Chelating Agent: If metal contamination is suspected and cannot be easily removed, the addition of a trace amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit their catalytic activity.

Issue: Degradation Observed During Workup and Purification

The reaction appears clean by in-process analysis, but the final, purified product shows signs of decarboxylation.

  • Potential Cause: High Temperatures During Distillation

    • Scientific Rationale: Attempting to purify phenoxypropanoic acids by distillation at atmospheric pressure requires very high temperatures, which will almost certainly induce decarboxylation.[3]

    • Solution: Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure. Lowering the pressure significantly reduces the boiling point of the compound, allowing it to distill at a much lower, safer temperature.

Compound Boiling Point (Atmospheric) Estimated Boiling Point (1 mmHg)
2-Phenoxypropanoic Acid~265 °C[3]~120 - 140 °C
3-Phenoxypropanoic Acid~243-245 °C[10]~110 - 130 °C

Section 3: Proactive Prevention Strategies

The best troubleshooting is proactive prevention. This section details a robust workflow for protecting the carboxylic acid group during sensitive reactions.

Strategy: Esterification as a Protective Group Workflow

The most reliable method to prevent decarboxylation is to temporarily convert the carboxylic acid into an ester. Esters are significantly more stable towards decarboxylation. The acid can be easily regenerated in a final step under mild conditions.[6]

Diagram 1: Protective Group Workflow A workflow for preventing decarboxylation using an ester protecting group.

G Start Phenoxypropanoic Acid Protect Step 1: Esterification (e.g., MeOH, H₂SO₄ cat.) Start->Protect Ester Protected Ester Intermediate Protect->Ester React Step 2: Desired Reaction (Heat / Harsh Conditions) Ester->React ProductEster Product Ester React->ProductEster Deprotect Step 3: Mild Hydrolysis (e.g., NaOH aq., RT then H⁺) ProductEster->Deprotect FinalProduct Final Product (Pure Phenoxypropanoic Acid Derivative) Deprotect->FinalProduct

Protocol 1: Protection via Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser, add your phenoxypropanoic acid (1.0 eq).

  • Reagents: Add an excess of the desired alcohol (e.g., methanol, 20-50 eq) to act as both the reagent and solvent.

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Workup: Cool the reaction, remove the excess alcohol under reduced pressure, and perform a standard aqueous workup to isolate the crude ester product, which can be purified by chromatography or distillation.

Protocol 2: Deprotection via Mild Saponification
  • Setup: Dissolve the purified ester (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran (THF).

  • Reagent: Add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water (1.1 - 1.5 eq).

  • Reaction: Stir the mixture at room temperature.[11] The reaction is typically complete within a few hours. Monitor by TLC or HPLC.

  • Workup: Once the reaction is complete, carefully acidify the mixture with dilute hydrochloric acid (HCl) until the pH is ~2.[11] The phenoxypropanoic acid will typically precipitate and can be collected by filtration or extracted with an organic solvent.

Section 4: Understanding the Mechanism

While not as facile as in β-keto acids, the thermal decarboxylation of a simple carboxylic acid proceeds through a high-energy transition state. The stability of the resulting carbanion intermediate is the critical factor determining the reaction rate. For phenoxypropanoic acids, this intermediate is not particularly well-stabilized, which is why harsh conditions are required.

Diagram 2: Proposed Decarboxylation Mechanism A simplified view of the high-energy process for decarboxylation.

G cluster_0 Phenoxypropanoic Acid cluster_1 High-Energy Transition State cluster_2 Products A R-COOH B [R---H---O=C=O]‡ A->B  Δ (Heat)   C R-H B->C D CO₂ B->D

By understanding these mechanisms and implementing the control strategies outlined above, you can confidently handle phenoxypropanoic acids, ensuring the integrity of your compounds and the reliability of your experimental outcomes.

References

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid. Retrieved from [Link]

  • Google Patents. (1997). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
  • LNEYA. (n.d.). What are the decarboxylation reaction conditions and process temperature control?. Retrieved from [Link]

  • Chemistry Steps. (2024, January 18). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2014, October 27). How can one prevent the decarboxylation of an alpha hydroxy acid under basic conditions during a flow oxidation process?. Retrieved from [Link]

  • ResearchGate. (2020). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from [Link]

  • Google Patents. (2007, February 14). PRODUCTION PROCESS OF OPTICALLY PURE 2-(4-HYDROXYPHENOXY)-PROPIONIC ACID COMPOUNDS - Patent 1670743.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • YouTube. (2018, May 12). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved from [Link]

  • Max Planck Innovation. (2025, September 22). Bifunctional Catalyst for Phenol Production via Decarboxylation. Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Princeton University, Macmillan Group. (n.d.). Decarboxylative Oxygenation via Photoredox Catalysis. Retrieved from [Link]

  • LookChem. (2025, May 20). 3-oxo-3-phenoxypropanoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, March 14). Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2022, April 28). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Retrieved from [Link]

Sources

Optimization

Troubleshooting Low Purity in the Crystallization of 3-(2-Methoxy-4-methylphenoxy)propanoic acid

<Technical Support Center Welcome to the technical support center for the crystallization of 3-(2-Methoxy-4-methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Welcome to the technical support center for the crystallization of 3-(2-Methoxy-4-methylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. By understanding the underlying principles of crystallization, you can effectively troubleshoot and optimize your process to achieve high purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments.

Question 1: My final product is an oil or a sticky solid, not crystalline. What is causing this "oiling out," and how can I fix it?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent system in which the compound's solubility is too high, even at lower temperatures. The oil is a supersaturated solution of your compound and impurities, which inhibits nucleation and crystal growth.

Troubleshooting Steps:

  • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the supersaturation level. An ideal crystallization should show some crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes.[1]

  • Change the Solvent System: If adding more solvent is ineffective, the solvent system may be inappropriate. For carboxylic acids like this one, consider a solvent pair. Good options include combinations of a soluble solvent (like methanol or acetone) with an anti-solvent (like water or a non-polar solvent like heptane). The goal is to find a system where the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Scratch the Flask: Use a glass stirring rod to scratch the inside of the flask at the liquid's surface. The microscopic scratches can provide nucleation sites for crystal formation.[1]

  • Seeding: Introduce a small, pure crystal of 3-(2-Methoxy-4-methylphenoxy)propanoic acid to the cooled, supersaturated solution. This seed crystal provides a template for further crystal growth.

Question 2: I've successfully obtained crystals, but my purity is still low. What are the likely sources of impurities, and how can I remove them?

Answer:

Low purity in the final crystalline product can stem from several factors, including the co-crystallization of impurities, the trapping of mother liquor within the crystal lattice, or surface adsorption of impurities.

Potential Impurities and Solutions:

  • Structurally Similar Impurities: Starting materials or by-products with similar structures to 3-(2-Methoxy-4-methylphenoxy)propanoic acid can be incorporated into the crystal lattice. For example, isomers or related phenoxypropanoic acids can be difficult to remove.

  • Residual Solvents: Inadequate drying can leave residual solvents trapped within the crystals.

  • Inorganic Salts: Salts from previous reaction steps can be carried over and precipitate.

Troubleshooting Steps:

  • Optimize the Cooling Rate: Rapid cooling can trap impurities within the growing crystals.[2][3] A slower, controlled cooling process allows for more selective crystallization, giving impurities more time to diffuse away from the crystal surface.[2] Slow cooling generally produces larger, purer crystals.[4][5]

  • Washing the Crystals: After filtration, wash the crystals with a small amount of cold, fresh solvent. This helps to remove any residual mother liquor that contains dissolved impurities. Be mindful not to use too much washing solvent, as this can dissolve a significant portion of your product.

  • Recrystallization: If a single crystallization step is insufficient, a second recrystallization is often necessary. Dissolve the impure crystals in the minimum amount of hot solvent and repeat the crystallization process.

  • Acid-Base Extraction: As a carboxylic acid, you can utilize its acidic properties for purification. Dissolve the crude product in an organic solvent and extract it into an aqueous basic solution (e.g., sodium bicarbonate). The impurities may remain in the organic layer. Then, re-acidify the aqueous layer to precipitate the purified carboxylic acid.

Question 3: My crystal yield is very low. What are the common causes, and how can I improve it?

Answer:

A low yield can be frustrating, but it's often a solvable problem. The primary causes are typically using too much solvent, incomplete precipitation, or premature crystallization during a hot filtration step.

Troubleshooting Steps:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the solid. Using an excessive amount will keep more of your product dissolved in the mother liquor, even after cooling.[1]

  • Check the Mother Liquor: After filtering your crystals, you can check if a significant amount of product remains in the filtrate (mother liquor). Dipping a glass stirring rod into the mother liquor and allowing the solvent to evaporate can reveal if a substantial amount of solid remains. If so, you can try to recover more product by evaporating some of the solvent and cooling again.

  • Optimize the Final Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature to maximize precipitation. Using an ice bath can significantly improve the yield for many compounds.

  • Prevent Premature Crystallization: If you are performing a hot gravity filtration to remove insoluble impurities, ensure your solution, funnel, and receiving flask are all kept hot to prevent the product from crystallizing on the filter paper.

Best Practices for Crystallization

To proactively avoid the issues mentioned above, follow these best practices for the crystallization of 3-(2-Methoxy-4-methylphenoxy)propanoic acid.

Parameter Recommendation Scientific Rationale
Solvent Selection Choose a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.This differential solubility is the driving force for crystallization upon cooling.
Cooling Profile Employ a slow and controlled cooling rate.Slow cooling promotes the formation of larger, more ordered, and purer crystals by allowing impurities to remain in the solution.[2][4][5]
Agitation Gentle stirring during cooling can be beneficial.Agitation can improve heat transfer and lead to a more uniform crystal size distribution. However, excessive agitation can lead to rapid nucleation and smaller, less pure crystals.
Seeding Introduce seed crystals when the solution is supersaturated but has not yet spontaneously nucleated.Seeding controls the onset of crystallization and can help in obtaining the desired crystal form (polymorph).
Washing Wash the filtered crystals with a small amount of cold, fresh solvent.This removes the impure mother liquor from the surface of the crystals.
Drying Dry the crystals thoroughly under vacuum.This removes residual solvents that can be considered impurities.

Experimental Protocol: Recrystallization of 3-(2-Methoxy-4-methylphenoxy)propanoic acid

This protocol provides a general guideline. The optimal solvent and volumes should be determined experimentally for your specific sample.

  • Dissolution: Place the crude 3-(2-Methoxy-4-methylphenoxy)propanoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water) and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. To promote the formation of large crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Troubleshooting Logic Flow

The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.

TroubleshootingCrystallization start Low Purity Issue Identified oiling_out Product is Oily or Sticky start->oiling_out Observation low_purity_crystals Crystals Formed, but Purity is Low start->low_purity_crystals Observation low_yield Low Crystal Yield start->low_yield Observation re_dissolve Re-dissolve and Add More Solvent oiling_out->re_dissolve Yes optimize_cooling Optimize Cooling Rate (Slower Cooling) low_purity_crystals->optimize_cooling Yes minimize_solvent Use Minimum Amount of Hot Solvent low_yield->minimize_solvent Yes change_solvent Change Solvent System re_dissolve->change_solvent Not Resolved success High Purity Crystals Obtained re_dissolve->success Resolved scratch_seed Scratch Flask or Add Seed Crystal change_solvent->scratch_seed Try Next scratch_seed->success Resolved wash_crystals Wash Crystals with Cold Solvent optimize_cooling->wash_crystals Still Impure optimize_cooling->success Resolved recrystallize Perform a Second Recrystallization wash_crystals->recrystallize Still Impure wash_crystals->success Resolved recrystallize->success Resolved check_mother_liquor Check and Concentrate Mother Liquor minimize_solvent->check_mother_liquor Still Low Yield minimize_solvent->success Resolved optimize_temp Optimize Final Cooling Temperature check_mother_liquor->optimize_temp Still Low Yield check_mother_liquor->success Resolved optimize_temp->success Resolved

Sources

Troubleshooting

Technical Support Center: Drying Protocols for Hygroscopic Phenoxy Propanoic Acids

The following technical guide is structured as a Tier-3 Support Resource for the Chemical Process Development & Analytics Group . It addresses the specific challenges of drying hygroscopic phenoxy propanoic acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for the Chemical Process Development & Analytics Group . It addresses the specific challenges of drying hygroscopic phenoxy propanoic acid derivatives (e.g., 2-phenoxypropionic acid), focusing on reproducibility, purity preservation, and solvent removal.

Ticket ID: TCH-DRY-PPA-001 Subject: Optimization of Drying Cycles for Hygroscopic Carboxylic Acid Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry

Executive Summary & Analyte Profile

The Challenge: Phenoxy propanoic acid derivatives possess a carboxylic acid moiety capable of strong hydrogen bonding. While the pure crystalline forms are often stable, trace impurities or amorphous regions render them highly hygroscopic. Water retention in these samples is not merely surface adsorption; it often involves:

  • Hydrate Formation: Incorporation of water into the crystal lattice.

  • Solvent Entrapment: Formation of viscous "oils" or "gums" that trap volatiles, preventing diffusion.

  • Hydrolytic Risk: While the ether linkage is stable, the acid functionality can catalyze degradation of residual ester precursors or interact with trace solvents.

Physical Profile (Reference Data):

PropertyTypical Value (2-Phenoxypropionic Acid)Implication for Drying
Melting Point 98–115 °C (Isomer dependent)Critical Limit: Drying temp must be < 90 °C to prevent melt-fusion.
Boiling Point ~265 °CHigh thermal stability allows for aggressive vacuum drying if solid.
Solubility Methanol, Ethanol, EtherAvoid alcohols for final wash if possible; they H-bond strongly.
Hygroscopicity Moderate to High (Amorphous dependent)Requires desiccants (P₂O₅) or azeotropic removal.

Decision Matrix: Selecting the Correct Protocol

Do not apply a "one-size-fits-all" approach. Analyze your sample's current physical state to select the correct workflow.

DryingSelection Start Start: Assess Sample State State Physical Appearance? Start->State Solid Crystalline Solid State->Solid Free Flowing Oil Viscous Oil / Gum State->Oil Sticky/Gummy Solvent Residual Solvent Type? Solid->Solvent MethodB Protocol B: Azeotropic Distillation Oil->MethodB Induce Crystallization Water Water / Alcohols Solvent->Water Volatile HighBoil High Boiling (DMSO/DMF) Solvent->HighBoil Non-Volatile MethodA Protocol A: Vacuum Oven with N2 Purge Water->MethodA HighBoil->MethodB If Organic MethodC Protocol C: Lyophilization HighBoil->MethodC If Aqueous

Figure 1: Decision tree for selecting the optimal drying methodology based on sample morphology and solvent burden.

Standard Operating Procedures (SOPs)

Protocol A: Vacuum Oven Drying (The Standard)

Best for: Crystalline solids with volatile residual solvents (Water, EtOAc, DCM).

The Mechanism: Vacuum lowers the boiling point of the solvent; heat increases the vapor pressure. The critical addition here is the Nitrogen Bleed , which sweeps away the solvent vapor layer formed at the crystal surface, breaking the "vapor lock."

Step-by-Step:

  • Pre-Check: Ensure sample MP is >10°C higher than oven setpoint.

  • Container: Use a wide-mouth vial or crystallization dish. Cover with perforated aluminum foil (prevent dust, allow vapor escape).

  • Ramp:

    • Set Vacuum: < 10 mbar.

    • Set Temp: 40 °C initially. Ramp to 60–80 °C over 2 hours.

  • The Purge Cycle (Crucial):

    • Every 60 minutes, isolate the vacuum pump.

    • Bleed dry N₂ into the oven until pressure reaches ~500 mbar.

    • Re-apply full vacuum. This turbulence dislodges adsorbed water molecules.

  • Validation: Dry to constant weight (variation < 0.5% over 1 hour).

Protocol B: Azeotropic Distillation (The "Oil Breaker")

Best for: Gummy/Oily samples or stubborn water hydrates.

The Mechanism: Phenoxy propanoic acids often trap water in an amorphous oil phase. Heating these oils in a vacuum oven merely creates a "skin" on top. Azeotropic distillation dissolves the oil, breaks the water-solute H-bonds, and carries the water out at a lower temperature.

Reagents: Toluene (BP 110°C, forms azeotrope with water at 85°C) or Cyclohexane.

Step-by-Step:

  • Dissolution: Dissolve the oily residue in 10x volume of Toluene.

  • Evaporation: Use a Rotary Evaporator.

    • Bath Temp: 45–50 °C.

    • Vacuum: Moderate (do not bump).

  • Repetition: Evaporate to dryness. Re-dissolve the residue in fresh Toluene and repeat 2x.

    • Why? The first pass removes bulk water. The second/third passes remove trace lattice water.

  • Final Polish: The resulting solid should now be crystalline.[1] Transfer to Protocol A to remove residual Toluene.

Protocol C: Desiccator Drying (The "Final Polish")

Best for: Small analytical samples (<1g) or thermally sensitive derivatives.

The Mechanism: Chemical desiccation using Phosphorus Pentoxide (P₂O₅). P₂O₅ is chemically reactive with water (forming phosphoric acid), providing a near-zero humidity environment that silica gel cannot match.

Step-by-Step:

  • Setup: Place P₂O₅ in the bottom of a vacuum desiccator.

  • Sample: Place sample in an open vial.

  • Vacuum: Apply high vacuum (< 1 mbar) continuously for 24 hours.

  • Warning: Do not use P₂O₅ if the sample contains significant residual alcohols, as they will react.

Troubleshooting Guide

Issue 1: "My sample turned into a sticky glass/oil in the oven."

  • Cause: You exceeded the glass transition temperature (Tg) of the amorphous solid, or the melting point depression caused by impurities (solvent/water) lowered the MP below your oven temp.

  • Fix:

    • Remove from oven immediately.

    • Redissolve in a minimal amount of DCM or Acetone.

    • Add a non-solvent (Hexane or Heptane) dropwise to induce precipitation.

    • Switch to Protocol B (Azeotrope) using Toluene to strip the solvent/water without melting.

Issue 2: "NMR shows residual solvent peaks that won't leave."

  • Cause: Solvent inclusion in the crystal lattice (solvate formation).

  • Fix: You must break the crystal lattice.

    • Melt the sample (if stable) and recrystallize from a different solvent system.

    • Or, perform Protocol B to exchange the stubborn solvent for Toluene, which is often easier to remove or less interfering in subsequent steps.

Issue 3: "The sample gains weight immediately after weighing."

  • Cause: Extreme hygroscopicity. The sample is sucking moisture from the air during the transfer to the balance.

  • Fix:

    • Equilibrate the weighing boat in the desiccator.

    • Close the vial inside the glovebox or desiccator before moving to the balance.

    • Report "Dry Basis" weight by performing a destructive Loss on Drying (LOD) test on a separate aliquot.

Frequently Asked Questions (FAQs)

Q: Can I use silica gel instead of P₂O₅? A: For strictly hygroscopic organic acids, no . Silica gel is a physical adsorbent and releases water back into the atmosphere at equilibrium. P₂O₅ chemically destroys water, ensuring a unidirectional drying process.

Q: My compound is 2-phenoxypropionic acid. What is the absolute maximum temperature? A: The melting point is ~98°C. To be safe, never exceed 80°C . If the sample is impure, the melting point could be as low as 85°C. Start at 50°C and ramp up only if the physical state remains solid.

Q: How do I validate that the water is actually gone? A:

  • Karl Fischer (KF) Titration: The gold standard. Use a coulometric KF for <1% water.

  • qNMR (Quantitative NMR): Integrate the water peak (approx 4.8 ppm in D₂O, varies in CDCl₃/DMSO) against an internal standard. Note: Ensure your NMR solvent is dry (store over molecular sieves).

References

  • LookChem. (n.d.). 2-Methyl-2-phenoxypropanoic acid Chemical Properties and Melting Point Data. Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). How To: Remove Residual Water and Azeotropic Drying Methods. Retrieved from [Link]

  • University of Pittsburgh. (n.d.). Drying of Organic Solvents: Quantitative Evaluation of Efficiency. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern of 3-(2-Methoxy-4-methylphenoxy)propanoic acid

This guide details the mass spectrometry fragmentation patterns of 3-(2-Methoxy-4-methylphenoxy)propanoic acid , a structural analog often encountered in metabolic studies of sweet taste inhibitors (like Lactisole) or he...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 3-(2-Methoxy-4-methylphenoxy)propanoic acid , a structural analog often encountered in metabolic studies of sweet taste inhibitors (like Lactisole) or herbicide degradation. It compares the target compound against its positional isomer, 2-(2-Methoxy-4-methylphenoxy)propanoic acid , to provide a robust method for structural differentiation.

Executive Summary

Differentiation between 3-phenoxypropanoic and 2-phenoxypropanoic acid derivatives is a critical challenge in metabolite identification and impurity profiling. While both isomers share the same molecular weight (MW 210) and elemental composition (


), their fragmentation pathways under Electrospray Ionization (ESI) are distinct.
  • Target Compound (3-isomer): Fragmentation is dominated by ether cleavage via

    
    -elimination, yielding the phenolate ion as the base peak.
    
  • Alternative (2-isomer): Fragmentation is dominated by decarboxylation (

    
     loss), yielding a stabilized carbanion/radical.
    

This guide provides the mechanistic logic, experimental protocols, and visual pathways to definitively identify the 3-isomer.

Compound Characterization

FeatureTarget CompoundPrimary Alternative (Isomer)
Name 3-(2-Methoxy-4-methylphenoxy)propanoic acid 2-(2-Methoxy-4-methylphenoxy)propanoic acid
Structure


Monoisotopic Mass 210.0892 Da210.0892 Da
Precursor Ion

m/z 209.08 m/z 209.08
Key Differentiator Loss of Acrylic Acid (

)
Loss of

(

)
Base Peak (MS2) m/z 137 (Phenolate)m/z 165 (Decarboxylated)

Fragmentation Mechanics & Causality[1]

The 3-Isomer Pathway (Target)

The 3-phenoxypropanoic acid structure possesses a flexible alkyl chain with hydrogens at the


 and 

positions relative to the ether oxygen.
  • Mechanism: In negative ion mode, the carboxylate anion abstracts a proton from the

    
    -carbon (adjacent to the ether oxygen). This triggers a concerted elimination reaction.
    
  • Result: The ether bond cleaves, expelling a neutral acrylic acid molecule (72 Da) and leaving the charge on the phenolic oxygen.

  • Diagnostic Ion: m/z 137 (2-methoxy-4-methylphenolate).

The 2-Isomer Pathway (Alternative)

The 2-phenoxypropanoic acid structure (Lactisole-type) has a branched methyl group at the


-carbon.
  • Mechanism: The proximity of the ether oxygen to the carboxyl group facilitates direct decarboxylation. The resulting anion is stabilized by the inductive effect of the oxygen and the methyl group.

  • Result: Loss of neutral

    
     (44 Da).
    
  • Diagnostic Ion: m/z 165 (Ethyl-phenol ether derivative).

Visualizing the Pathways

The following diagram illustrates the divergent fragmentation logic between the target (3-isomer) and the alternative (2-isomer).

FragmentationPathways cluster_legend Legend cluster_target TARGET: 3-(2-Methoxy-4-methylphenoxy)propanoic acid cluster_alt ALTERNATIVE: 2-(2-Methoxy-4-methylphenoxy)propanoic acid L1 Precursor Ion L2 Diagnostic Fragment L3 Neutral Loss T_Precursor Precursor [M-H]- m/z 209 T_Transition Beta-Elimination (H-abstraction) T_Precursor->T_Transition Activation T_Frag1 Phenolate Ion [Ar-O]- m/z 137 T_Transition->T_Frag1 Loss of Acrylic Acid (-72 Da) T_Frag2 Radical Anion [Ar-O - CH3]- m/z 122 T_Frag1->T_Frag2 Loss of Methyl (-15 Da) A_Precursor Precursor [M-H]- m/z 209 A_Transition Inductive Destabilization A_Precursor->A_Transition A_Frag1 Decarboxylated Ion [M-H-CO2]- m/z 165 A_Transition->A_Frag1 Loss of CO2 (-44 Da) A_Frag2 Phenolate Ion [Ar-O]- m/z 137 A_Frag1->A_Frag2 Ether Cleavage (High Energy)

Caption: Divergent fragmentation pathways of 3-phenoxy vs 2-phenoxy propanoic acids in ESI(-). The 3-isomer favors elimination (m/z 137), while the 2-isomer favors decarboxylation (m/z 165).

Experimental Protocol

To replicate these results and ensure accurate identification, follow this self-validating protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the target compound in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water (

    
    ).
    
  • Buffer Addition: Add Ammonium Acetate to a final concentration of 5 mM.

    • Why? Ammonium acetate promotes deprotonation (

      
      ) without suppressing ionization as strongly as formate in negative mode.
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 5 mM Ammonium Acetate.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Note: The 3-isomer is slightly less hydrophobic than the 2-isomer due to the exposed carboxylic tail, typically eluting earlier than the 2-isomer.

  • Ionization: ESI Negative Mode.

    • Capillary Voltage: -2500 V.

    • Drying Gas Temp: 300°C.

  • Collision Energy (CE): Ramp 10–40 eV.

    • Validation Step: At low CE (10-15 eV), the 2-isomer will show m/z 165. The 3-isomer will show minimal fragmentation or direct formation of m/z 137.

Data Summary Table

Use this table to interpret your spectral data.

m/z (ESI-)Ion IdentityOriginRelative Abundance (3-Isomer)Relative Abundance (2-Isomer)
209

Precursor100%100%
165

Decarboxylation< 5% (Minor)> 80% (Major)
137

Phenolate (Creosol)> 90% (Base Peak) < 20% (Secondary)
122

Radical Methyl Loss10-15%< 5%
109

Ring Contraction5-10%< 5%

References

  • Differentiation of Phenoxy Isomers: Hajslová, J., et al. "Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity." Journal of Chromatography A, 1988. Link

  • Phenolic Acid Fragmentation: Sinosaki, N., et al. "Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry."[1] Journal of the Brazilian Chemical Society, 2020. Link

  • Lactisole Metabolism: Schiffman, S. S., et al. "Selective Inhibition of Sweetness by the Sodium Salt of ± 2-(4-Methoxyphenoxy)propanoic Acid." Chemical Senses, 1999.[2] Link

  • General ESI Mechanisms: NIST Mass Spectrometry Data Center. "Propanoic acid, 2-phenoxy- Mass Spectrum." NIST Chemistry WebBook. Link

Sources

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